4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

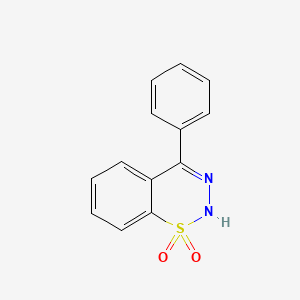

4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by a benzene ring fused to a thiadiazine ring, with a phenyl group attached at the 4-position and two oxygen atoms at the 1,1-dioxide positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Analyse Des Réactions Chimiques

Types of Reactions

4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the dioxide group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzothiadiazine derivatives depending on the reagents used.

Applications De Recherche Scientifique

While the search results provide information on the synthesis, chemistry, and potential applications of benzothiadiazine derivatives, there is no specific, comprehensive data available focusing solely on the applications of "4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide". However, some relevant information can be gathered from the search results regarding related compounds and their applications.

General Information on Benzothiadiazine Derivatives

Benzothiadiazine 1,1-dioxide derivatives have been investigated for a range of medicinal applications . These compounds have shown potential as:

- Positive Allosteric Modulators (PAMs) of AMPA Receptors: Certain benzothiadiazine dioxides have been developed as positive allosteric modulators (PAMs) of AMPA receptors .

- PI3Kδ Inhibitors: Some 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives have demonstrated PI3Kδ inhibitory activity and selectivity .

- CDK4 Inhibitors Some compounds in this family exhibit Cyclin-dependent kinase 4 (CDK4) inhibitor activity, which may prevent the overproliferation of cancer cells .

- Anxiolytic Agents: Certain 2H-1,2,3-benzothiadiazine 1,1-dioxides have shown in vivo anxiolytic effects .

- Diuretic and Antihypertensive Agents: Several medicaments containing a 1,2,4-benzothiadiazine 1,1-dioxide scaffold are used as diuretic and antihypertensive agents .

This compound

- The synthesis of 4-phenyl (R4=Ph) derivatives and their 3,4-dihydro counterparts has been elaborated .

- In vitro positive AMPA modulator (PAM) activity of 4-aryl derivatives was studied .

Potential Applications

Based on the information available, "this compound" may have potential applications in the following areas:

- Neurological Disorders: As a positive allosteric modulator of AMPA receptors, it could be investigated for the treatment of neurological disorders .

- Cancer Therapy: As a CDK4 inhibitor, related compounds have demonstrated the ability to prevent the overproliferation of cancer cells . Further research may reveal the efficacy of "this compound" in cancer treatment.

- Anxiety Disorders: Given that certain related compounds have shown anxiolytic effects, "this compound" could be explored as a potential treatment for anxiety disorders .

Mécanisme D'action

The mechanism of action of 4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as inhibition of microbial growth, reduction of blood pressure, or modulation of glucose levels .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-chloro-4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide: Similar structure with a chlorine atom at the 6-position.

7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide: Contains a chlorine atom at the 7-position and a methyl group at the 3-position.

Uniqueness

4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its phenyl group at the 4-position and the 1,1-dioxide configuration contribute to its unique biological activities and potential therapeutic applications .

Activité Biologique

4-Phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide is a heterocyclic compound recognized for its diverse biological activities. This compound primarily targets ATP-sensitive potassium channels (KATP channels) and AMPA receptors, influencing various physiological processes. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H10N2O2S

- CAS Number : 20434-72-4

The compound features a benzene ring fused to a thiadiazine ring with a phenyl group at the 4-position and two oxygen atoms at the 1,1-dioxide positions. This unique structure contributes to its biological activity and pharmacological properties.

The primary biological activities of this compound are attributed to its interaction with specific molecular targets:

KATP Channels

The compound acts as an activator of KATP channels , which play a crucial role in regulating insulin release from pancreatic beta cells. By activating these channels, the compound can inhibit insulin secretion, thereby impacting glucose metabolism and potentially providing therapeutic effects in conditions such as diabetes.

AMPA Receptors

This compound also modulates AMPA receptors , which are critical for fast synaptic transmission in the central nervous system (CNS). Positive modulation of AMPA receptors may enhance synaptic plasticity and has implications for treating neurological disorders such as Alzheimer's disease .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

Antidiabetic Activity

Due to its ability to inhibit insulin release through KATP channel activation, this compound has been explored for its antidiabetic properties . Studies indicate that modulation of insulin secretion could be beneficial in managing hyperglycemia .

Neuroprotective Effects

The modulation of AMPA receptors suggests potential neuroprotective effects , making this compound a candidate for further investigation in neurodegenerative diseases. Its ability to enhance synaptic transmission may lead to improved cognitive functions in animal models .

Antimicrobial and Anticancer Properties

Preliminary studies have also indicated that derivatives of benzothiadiazine compounds possess antimicrobial and anticancer activities. These findings suggest that further exploration into the pharmacological applications of this compound could yield valuable insights into new therapeutic agents .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Demonstrated that activation of KATP channels leads to inhibition of insulin release. | |

| AMPA Modulation Research | Showed positive modulation of AMPA receptors enhances synaptic plasticity. |

| Antimicrobial Activity Study | Found promising antimicrobial effects against various pathogens. |

Propriétés

IUPAC Name |

4-phenyl-2H-1λ6,2,3-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c16-18(17)12-9-5-4-8-11(12)13(14-15-18)10-6-2-1-3-7-10/h1-9,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDHWWVNRMNJHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.